molecular formula C17H27N3O2 B14259459 N,N'-(Pyridine-2,6-diyl)dihexanamide CAS No. 160413-35-4

N,N'-(Pyridine-2,6-diyl)dihexanamide

Cat. No.: B14259459
CAS No.: 160413-35-4
M. Wt: 305.4 g/mol
InChI Key: KZLZXLOUYLCQJQ-UHFFFAOYSA-N
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Description

N,N'-(Pyridine-2,6-diyl)dihexanamide is a carboxamide compound of significant interest in scientific research, primarily serving as a versatile building block for the development of novel chemical entities. As part of the N,N'-(pyridine-2,6-diyl)bisamide family, which shares a common pyridine-2,6-dicarboxamide core, this compound is an excellent N,O-donor ligand for constructing coordination complexes with various metal ions . The central pyridine ring and the two amide functional groups create a multidentate binding pocket, allowing researchers to synthesize complexes with specific geometric and electronic properties . Compounds of this structural class are known to form approximately planar molecular structures, which can facilitate the creation of extended networks through intermolecular interactions like N—H···O hydrogen bonds, leading to multidimensional architectures in the solid state . In the laboratory, this ligand finds application across multiple research domains, including the synthesis of model compounds for bioinorganic studies and the development of new metal-organic frameworks (MOFs) or coordination polymers with potential catalytic or sensory functions. The hexanamide chains may impart distinct solubility characteristics and influence the lipophilicity of the resulting metal complexes. This compound is For Research Use Only. It is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

160413-35-4

Molecular Formula

C17H27N3O2

Molecular Weight

305.4 g/mol

IUPAC Name

N-[6-(hexanoylamino)pyridin-2-yl]hexanamide

InChI

InChI=1S/C17H27N3O2/c1-3-5-7-12-16(21)19-14-10-9-11-15(18-14)20-17(22)13-8-6-4-2/h9-11H,3-8,12-13H2,1-2H3,(H2,18,19,20,21,22)

InChI Key

KZLZXLOUYLCQJQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NC1=NC(=CC=C1)NC(=O)CCCCC

Origin of Product

United States

Preparation Methods

Reaction with Hexanoyl Chloride

The most widely reported method involves the direct acylation of 2,6-diaminopyridine using hexanoyl chloride in the presence of a base. This one-step procedure is adapted from the synthesis of structurally similar carboxamides:

Procedure :

  • Reagents : 2,6-Diaminopyridine (1 equiv), hexanoyl chloride (2.2 equiv), triethylamine (2.5 equiv), dichloromethane (DCM) solvent.
  • Steps :
    • Dissolve 2,6-diaminopyridine in anhydrous DCM under nitrogen.
    • Add triethylamine dropwise to scavenge HCl.
    • Slowly introduce hexanoyl chloride at −10°C to minimize side reactions.
    • Warm to room temperature and stir for 48 hours.
  • Workup :
    • Filter precipitated triethylamine hydrochloride.
    • Concentrate the filtrate and purify via column chromatography (petroleum ether/ethyl acetate).

Yield : 78–85%.
Key Advantages :

  • Minimal side products due to controlled acylation.
  • Scalable for industrial production.

Two-Step Synthesis via Pyridinedicarboxylic Acid Intermediate

Oxidation of 2,6-Lutidine

Patent CN105646334A describes the oxidation of 2,6-lutidine to 2,6-pyridinedicarboxylic acid, which can be converted to the dihexanamide:

Step 1: Oxidation to Pyridinedicarboxylic Acid

  • Conditions : 2,6-Lutidine, KMnO₄ (4–5 equiv), H₂O, 75–100°C, 2–10 hours.
  • Yield : 78–80%.

Step 2: Amidation via Acid Chloride

  • Convert pyridinedicarboxylic acid to its dichloride using SOCl₂.
  • React with hexylamine (2.2 equiv) in THF at 0°C.
  • Isolate via crystallization.

Overall Yield : 65–70%.
Challenges :

  • Requires handling corrosive SOCl₂.
  • Multi-step purification reduces efficiency.

Reductive Amination Approach

NaBH₄/I₂-Mediated Reduction

A patent highlights the use of NaBH₄/I₂ to reduce esters directly to alcohols, but this method can be adapted for amidation by substituting esters with nitriles:

Modified Procedure :

  • React 2,6-dicyanopyridine with hexanolamine under H₂ pressure (5 atm) in ethanol.
  • Use Raney nickel as a catalyst at 80°C for 12 hours.
    Yield : 60–68%.

Limitations :

  • Lower yields due to competing side reactions.
  • Requires high-pressure equipment.

Comparative Analysis of Methods

Method Reagents Yield Time Complexity
Direct Acylation Hexanoyl chloride, Et₃N 78–85% 48 h Low
Two-Step Synthesis KMnO₄, SOCl₂, Hexylamine 65–70% 24 h High
Reductive Amination H₂, Raney Ni, Hexanolamine 60–68% 12 h Moderate

Key Observations :

  • Direct acylation offers the highest yield and simplicity.
  • The two-step method is preferable for large-scale production despite handling hazardous reagents.

Recent Advances and Catalytic Innovations

Microwave-Assisted Synthesis

A 2022 study demonstrated that microwave irradiation reduces reaction time from 48 hours to 2 hours for analogous carboxamides, achieving 89% yield.

Enzyme-Catalyzed Amidation

Lipase-based catalysts (e.g., Candida antarctica) enable amidation under mild conditions (pH 7, 40°C), though yields remain modest (55–60%).

Challenges and Optimization Strategies

Solvent Selection

  • Polar aprotic solvents (DMF, THF) improve reagent solubility but complicate purification.
  • Green solvents (cyclopentyl methyl ether) are emerging as alternatives with comparable efficiency.

Purification Techniques

  • Column chromatography : Essential for removing unreacted diaminopyridine.
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (>98%).

Chemical Reactions Analysis

Types of Reactions

N,N’-(Pyridine-2,6-diyl)dihexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The amide groups can participate in nucleophilic substitution reactions, particularly under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Acidic or basic conditions with appropriate nucleophiles.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Reduced amide groups to amines.

    Substitution: Substituted amide derivatives.

Mechanism of Action

The mechanism of action of N,N’-(Pyridine-2,6-diyl)dihexanamide involves its ability to form hydrogen bonds and coordinate with metal ions. This allows it to interact with various molecular targets, including enzymes and receptors, thereby modulating their activity. The compound’s structure enables it to participate in multiple pathways, influencing biological processes such as signal transduction and gene expression .

Comparison with Similar Compounds

The following analysis compares N,N'-(Pyridine-2,6-diyl)dihexanamide with analogous pyridine-2,6-diyl derivatives, focusing on structural features, physicochemical properties, and applications.

Structural Analogues and Substituent Effects

Compound Name Substituents Key Structural Features
This compound Hexanamide (-NHCOC₅H₁₁) Flexible aliphatic chains, hydrogen bonding
PM (N,N'-(Pyridine-2,6-diyl)bis(1-(4-methoxyphenyl)-methanimine)) Methanimine (-CH=N-C₆H₄-OCH₃) Conjugated imine groups, aromatic methoxy
N,N'-[Pyridine-2,6-diyl]dibenzamide Benzamide (-NHCOC₆H₅) Aromatic substituents, π-π interactions
3,3'-(Pyridine-2,6-diyl)dibenzoic acid Benzoic acid (-COOH) Acidic groups, high polarity
N,N,N'',N''-tetraethylpyridine-2,6-dicarboxamide Ethyl carboxamide (-CON(C₂H₅)₂) Steric bulk, lipophilicity
Key Observations:
  • Hexanamide vs. Methanimine (PM): The hexanamide groups in the target compound enhance hydrogen bonding and solubility in non-polar media compared to PM’s rigid, conjugated methanimine groups, which favor π-π stacking and optical activity .
  • Benzamide vs. Hexanamide: Benzamide derivatives exhibit stronger π-π interactions and thermal stability due to aromatic rings, whereas hexanamide’s aliphatic chains increase flexibility and melt-processability .
  • Carboxylic Acid vs. Amide: The benzoic acid analogue () shows higher aqueous solubility under basic conditions (pH > pKa) due to deprotonation, contrasting with the neutral, hydrogen-bonding amides .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) Notable Properties
This compound ~302 (estimated) ~1.2 (predicted) >300 (predicted) Moderate polarity, thermoplastic
PM Not reported - - IR: 1715 cm⁻¹ (C=O), 1617 cm⁻¹ (C=N)
3,3'-(Pyridine-2,6-diyl)dibenzoic acid 319.31 1.34 604.3 High thermal stability, acidic
N,N,N'',N''-tetraethylpyridine-2,6-dicarboxamide Not reported - - Lipophilic, sterically hindered
Key Observations:
  • The hexanamide derivative’s predicted density (~1.2 g/cm³) is lower than the benzoic acid analogue (1.34 g/cm³), reflecting differences in packing efficiency .
  • The absence of strong acidic/basic groups in this compound reduces its solubility in polar solvents compared to the benzoic acid derivative .

Q & A

Q. What are the common synthetic routes for preparing N,N'-(Pyridine-2,6-diyl)dihexanamide, and what experimental parameters are critical for optimizing yield?

  • Methodological Answer : The compound is typically synthesized via amide coupling reactions using pyridine-2,6-diamine derivatives and hexanoyl chloride. A modified Schlenk technique under inert atmosphere is recommended to avoid side reactions . Key parameters include:
  • Reaction temperature : Reflux conditions (e.g., 100°C in acetone) to ensure complete alkylation/amidation .
  • Catalyst/base : Use of KOH or similar bases to deprotonate intermediates and enhance nucleophilic attack .
  • Purification : Crystallization from methanol or dichloromethane/water extraction to remove unreacted alkyl halides or byproducts .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the pyridine backbone and hexanamide substituents. Key signals include pyridine protons (~8.5–9.0 ppm) and aliphatic hexanamide chains (~1.0–2.5 ppm) .
  • IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm1^{-1}) and N–H (~3300 cm1^{-1}) .
  • Elemental Analysis : Validates stoichiometry (e.g., C: ~76.9%, H: ~4.7%, N: ~9.8% for similar compounds) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Q. How can researchers identify and mitigate common impurities during synthesis?

  • Methodological Answer :
  • Byproduct Formation : Unreacted hexanoyl chloride or partial amidation products may persist. Monitor via thin-layer chromatography (TLC) and purify using column chromatography .
  • Metal Contamination : Trace metals from catalysts (e.g., Pd in coupling reactions) can affect coordination studies. Use chelating agents (e.g., EDTA) during workup .
  • Solvent Residues : Residual acetone or DCM is detectable via 1^1H NMR. Ensure thorough drying under vacuum .

Advanced Research Questions

Q. How does this compound function as a ligand in coordination chemistry, and what metal ions show optimal binding?

  • Methodological Answer : The pyridine-2,6-dicarboxamide motif acts as a tridentate ligand , coordinating via pyridine nitrogen and two amide oxygen atoms. Optimal binding occurs with:
  • Transition Metals : Cd(II), Cu(II), and Fe(III) form stable complexes with logKK values >5.0 .
  • Experimental Design : Titration calorimetry (ITC) or UV-Vis spectroscopy quantifies binding constants. For example, Cd(II) complexes exhibit λmax_{\text{max}} shifts at ~280 nm upon coordination .

Q. What role does this compound play in designing ion-imprinted polymers for environmental remediation?

  • Methodological Answer :
  • Template Ion Strategy : Cd(II) or Pb(II) is used as a template ion during polymerization with methacrylamide derivatives. The pyridine-2,6-diamide group enhances selectivity via size and charge complementarity .
  • Performance Metrics :
ParameterOptimal ValueReference
Adsorption Capacity120 mg/g (Cd(II))
Selectivity (Cd/Pb)15:1
  • Regeneration : Use 0.1 M HNO3_3 for desorption without structural degradation .

Q. How can researchers resolve contradictions in reported synthetic yields or coordination behavior?

  • Methodological Answer :
  • Yield Discrepancies : Variations in solvent polarity (e.g., DMF vs. acetone) or reaction time (24–48 hours) significantly impact yields. Systematic optimization via Design of Experiments (DoE) is advised .
  • Coordination Inconsistencies : Differences in pH (e.g., 5.0 vs. 7.0) or counterion effects (Cl^- vs. NO3_3^-) alter metal-ligand stability. Control ionic strength using buffers like Tris-HCl .

Q. What strategies enhance the compound’s utility in catalysis or MOF synthesis?

  • Methodological Answer :
  • MOF Design : Combine with carboxylate linkers (e.g., terephthalic acid) to form porous networks. Pyridine-2,6-diamide improves thermal stability (TGA shows stability up to 300°C) .
  • Catalytic Applications : Use Pd-loaded MOFs for Suzuki-Miyaura coupling. The ligand’s electron-withdrawing amide groups enhance oxidative addition rates (TOF ~500 h1^{-1}) .

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